1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
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Overview
Description
1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of heterocyclic compounds with biological targets, potentially leading to new therapeutic agents
Mechanism of Action
The mechanism of action of 1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with molecular targets through its bromine and Boc groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Lacks the Boc protecting group, making it more reactive in certain conditions.
8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine: Differing in the position of the bromine atom, leading to different reactivity and applications.
Uniqueness
1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
tert-butyl 6-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZHTABXNDTBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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